molecular formula C14H12O3 B1196364 3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone CAS No. 10183-94-5

3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone

Cat. No. B1196364
CAS RN: 10183-94-5
M. Wt: 228.24 g/mol
InChI Key: IFADZYPDPVTFAT-UHFFFAOYSA-N
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Description

3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone is an anthracenone.

Scientific Research Applications

UV Synchrotron Radiation Linear Dichroism Spectroscopy

A study on the UV absorption of anthralin (a drug related to 3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone) by Nguyen et al. (2019) employed synchrotron radiation linear dichroism (SRLD) spectroscopy. This method revealed insights into the drug's electronic transitions and supported the interpretation of its anomalous fluorescence due to barrier-less excited state intramolecular proton transfer (Nguyen et al., 2019).

Inhibition of Keratinocyte Growth and Enzyme Activity

Müller, Huang, and Wiegrebe (1996) synthesized 1,8-dihydroxy-9(10H)-anthracenones with sulfur-linked substituents and evaluated their inhibitory effects on keratinocyte cell growth and enzyme activity. These compounds showed potent antiproliferative actions and enzyme inhibition, comparable to the antipsoriatic drug anthralin (Müller et al., 1996).

Synthesis and Structural Studies

Prinz et al. (1996) conducted studies on the synthesis of various anthracenones, including 1,8-dimethoxyanthracenone and 4,5-dihydroxy-9(10H)-anthracenone, providing insights into their molecular structures and potential applications in biological studies (Prinz et al., 1996).

Novel Carboxylic and Hydroxamic Acids

A study by Müller and Prinz (1997) described the synthesis of carboxylic and hydroxamic acids based on 1,8-dihydroxy-9(10H)-anthracenone. These compounds exhibited promising inhibitory activities against 5-lipoxygenase and antiproliferative actions, with reduced prooxidant properties compared to anthralin (Müller & Prinz, 1997).

Decomposition Studies

Huang, Mayer, and Wiegrebe (1994) focused on the decomposition of dithranol derivatives, including 10-Phenylthio-dithranol, a compound related to 3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone. This research offers valuable insights into the stability and degradation of such compounds (Huang et al., 1994).

Natural Occurrence in Plants

The study by Dagne et al. (1996) reported the isolation of new dihydroanthracenones from Gasteria bicolor, contributing to the understanding of naturally occurring anthracenones and their potential applications (Dagne et al., 1996).

Diels-Alder Reactions

Minuti et al. (1998) described a high-yielding route to 3,4-dihydro-1-(2H)-anthracenone based on Diels-Alder reactions, demonstrating an efficient synthetic approach to this and related compounds (Minuti et al., 1998).

properties

CAS RN

10183-94-5

Product Name

3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

8,9-dihydroxy-3,4-dihydro-2H-anthracen-1-one

InChI

InChI=1S/C14H12O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1,3,5,7,15,17H,2,4,6H2

InChI Key

IFADZYPDPVTFAT-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)C(=C3C(=C2)C=CC=C3O)O

Canonical SMILES

C1CC2=C(C(=O)C1)C(=C3C(=C2)C=CC=C3O)O

Other CAS RN

10183-94-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-8,9-dihydroxy-1(2H)-anthracenone
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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